Imatinib - 152459-95-5

Imatinib

Catalog Number: EVT-270707
CAS Number: 152459-95-5
Molecular Formula: C₂₉H₃₁N₇O
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib mesylate, also known as STI571 or Gleevec, is a synthetic tyrosine kinase inhibitor primarily used in scientific research to study its effects on various cellular processes and disease models. [, , ] It plays a significant role in investigating signal transduction pathways, cellular proliferation, apoptosis, and drug resistance mechanisms. [, , , ] Imatinib mesylate's selective inhibition of specific tyrosine kinases, such as Bcr-Abl, c-Kit, and PDGFR, makes it a valuable tool in elucidating the function of these kinases in various cellular contexts. [, , , ]

Molecular Structure Analysis

Imatinib mesylate is a 2-phenylaminopyrimidine derivative. [] Its molecular structure consists of a pyrimidine ring substituted with a phenylamino group and a piperazinylmethyl group. [] Specific details about bond lengths, angles, and other structural features require further investigation beyond the provided papers.

Mechanism of Action

Imatinib mesylate exerts its effects by selectively inhibiting the activity of specific tyrosine kinases, primarily Bcr-Abl, c-Kit, and PDGFR. [, , ] It achieves this through competitive inhibition of ATP binding to the active site of these kinases. [, ] By binding to the ATP-binding pocket, imatinib mesylate prevents ATP from binding and subsequently blocks the phosphorylation activity of the kinase. [, , ] This disruption of kinase activity affects downstream signaling pathways involved in cell proliferation, survival, and differentiation. [, , , ]

Applications
  • Chronic Myeloid Leukemia (CML): Imatinib mesylate revolutionized CML treatment by selectively inhibiting the Bcr-Abl tyrosine kinase, a key driver of the disease. [, , , , ] In vitro and in vivo studies demonstrate its effectiveness in suppressing CML cell proliferation and inducing apoptosis. [, , , ] Imatinib mesylate also plays a crucial role in investigating mechanisms of imatinib resistance in CML, including Bcr-Abl mutations and overexpression. [, , , , , ]
  • Gastrointestinal Stromal Tumors (GISTs): Imatinib mesylate is effective in treating GISTs due to its inhibitory effect on c-Kit, a receptor tyrosine kinase commonly mutated in these tumors. [, , ] Studies show imatinib mesylate induces quiescence and reduces cell survival in GIST cells, both in vitro and in vivo. [, ] Furthermore, it serves as a tool to explore the role of autophagy in GIST cell survival and drug resistance mechanisms. []
  • Acute Lymphoblastic Leukemia (ALL): Imatinib mesylate is incorporated into treatment regimens for Philadelphia chromosome-positive ALL, where it targets Bcr-Abl activity. [, ] Studies highlight its potential in enhancing long-term outcomes and facilitating hematopoietic stem cell transplantation in ALL patients. [, ]
  • Other Cancers: Imatinib mesylate is investigated for its potential therapeutic effects in other cancers, including osteosarcoma, head and neck squamous cell carcinoma, and dermatofibrosarcoma protuberans. [, , ] Preclinical studies suggest it may exert anti-proliferative and anti-migratory effects in these cancers, though further research is needed. [, , ]
  • Investigating Cellular Processes: Imatinib mesylate serves as a valuable tool for exploring various cellular processes, including endoplasmic reticulum stress, autophagy, and signal transduction pathways. [, , , , , ] Its selective kinase inhibition allows researchers to dissect the role of these kinases in cellular responses to stress, differentiation, and drug treatment. [, , , , , ]
Future Directions
  • Overcoming Imatinib Resistance: Continued research is needed to understand and overcome resistance mechanisms to imatinib mesylate in various cancers. This includes investigating novel drug combinations, identifying alternative therapeutic targets, and developing strategies to prevent or reverse resistance mutations. [, , , , , , ]
  • Exploring New Applications: The potential of imatinib mesylate in treating other diseases beyond cancer warrants further exploration. Its immunomodulatory effects and ability to inhibit specific kinases suggest it may have therapeutic benefits in infectious diseases, inflammatory conditions, and fibrotic disorders. [, ]
  • Understanding Long-Term Effects: Long-term studies are crucial to assess the full impact of prolonged imatinib mesylate treatment on patients, including potential late-onset adverse effects and the influence on overall health and quality of life. []

Properties

CAS Number

152459-95-5

Product Name

Imatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C₂₉H₃₁N₇O

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

KTUFNOKKBVMGRW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

Very soluble in water at pH < 5.5 (mesylate salt)
1.46e-02 g/L

Synonyms

alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
CGP 57148
CGP-57148
CGP57148
CGP57148B
Gleevec
Glivec
imatinib
imatinib mesylate
imatinib methanesulfonate
Mesylate, Imatinib
Methanesulfonate, Imatinib
ST 1571
ST1571
STI 571
STI-571
STI571

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.